molecular formula C18H34O B1609423 cis-9-Octadecenal CAS No. 2423-10-1

cis-9-Octadecenal

Cat. No.: B1609423
CAS No.: 2423-10-1
M. Wt: 266.5 g/mol
InChI Key: ZENZJGDPWWLORF-KTKRTIGZSA-N
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Description

Cis-9-Octadecenal: olealdehyde or oleylaldehyde , is an organic compound with the molecular formula C18H34O . It is a long-chain aldehyde with a double bond in the cis configuration at the ninth carbon atom. This compound is a colorless to yellow liquid and is known for its characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Oleic Acid: One common method for synthesizing cis-9-octadecenal involves the oxidation of oleic acid. This can be achieved using oxidizing agents such as potassium permanganate or ozone.

    Hydroformylation of Olefins: Another method involves the hydroformylation of olefins, where an olefin is reacted with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of olefins, as this method allows for large-scale production with high yields. The reaction is typically carried out under high pressure and temperature conditions using a rhodium or cobalt catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cis-9-octadecenal can undergo oxidation reactions to form carboxylic acids. For example, it can be oxidized to oleic acid using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol, cis-9-octadecenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydrogenation to form stearaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Addition: Hydrogen gas in the presence of a catalyst for hydrogenation.

Major Products Formed:

    Oxidation: Oleic acid.

    Reduction: Cis-9-octadecenol.

    Addition: Stearaldehyde (from hydrogenation).

Scientific Research Applications

Chemistry: Cis-9-octadecenal is used as a starting material in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its role in cell signaling and its effects on cellular processes. It is also used as a pheromone in insect behavior studies.

Medicine: this compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its role in modulating biological pathways makes it a compound of interest in pharmacological research.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. It is also used as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

Cis-9-octadecenal exerts its effects through various molecular targets and pathways. In biological systems, it can interact with cell membrane receptors and enzymes, modulating signaling pathways and cellular responses. The exact mechanism of action depends on the specific context and application, but it often involves the regulation of gene expression and protein activity.

Comparison with Similar Compounds

    Trans-9-Octadecenal: The trans isomer of cis-9-octadecenal, which has a different spatial arrangement of atoms around the double bond.

    Stearaldehyde: A saturated aldehyde with no double bonds.

    Oleic Acid: The corresponding carboxylic acid of this compound.

Uniqueness: this compound is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, interaction with biological molecules, and its role in various applications.

Properties

IUPAC Name

(Z)-octadec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENZJGDPWWLORF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016447
Record name 9-Octadecenal, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-10-1
Record name 9-Octadecenal, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenal, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-OCTADECENAL, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753Z607472
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-9-Octadecenal
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cis-9-Octadecenal
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cis-9-Octadecenal
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cis-9-Octadecenal
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cis-9-Octadecenal

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